molecular formula C7H3Br2NOS B1424103 4,6-Dibromo-2-hydroxybenzothiazole CAS No. 383388-46-3

4,6-Dibromo-2-hydroxybenzothiazole

Cat. No.: B1424103
CAS No.: 383388-46-3
M. Wt: 308.98 g/mol
InChI Key: IJVHJQMZZVRGQU-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Heterocycle in Chemical Research

The benzothiazole ring system is a crucial pharmacophore found in numerous marketed drugs and serves as a fundamental building block for the development of novel therapeutic agents. nih.gov Its unique structural and electronic properties, including its weak basicity and the presence of a reactive methine center in the thiazole (B1198619) ring, contribute to its wide range of biological activities. benthamscience.comthieme-connect.de Benzothiazole derivatives have been extensively investigated and have shown potential in a variety of therapeutic areas, including cancer, inflammation, neurodegenerative diseases, and microbial infections. nih.govnih.govbenthamscience.com The versatility of the benzothiazole scaffold allows for a wide array of substitutions, enabling the fine-tuning of its pharmacological properties. ijsrst.com

Overview of Halogenated and Hydroxylated Benzothiazole Derivatives

Hydroxylated benzothiazoles, on the other hand, introduce a polar functional group that can participate in hydrogen bonding, a key interaction in many biological systems. The presence of a hydroxyl group can also alter the solubility of the compound and provide a site for further derivatization. The interplay between halogen and hydroxyl groups in a single benzothiazole molecule can lead to unique properties and synergistic effects, making these derivatives particularly interesting for synthetic and medicinal chemistry research. nih.gov

Research Imperatives and Potential of 4,6-Dibromo-2-hydroxybenzothiazole within the Benzothiazole Class

Within the broad class of substituted benzothiazoles, this compound stands out as a compound with significant research potential. Its structure, featuring two bromine atoms at the 4 and 6 positions of the benzene (B151609) ring and a hydroxyl group at the 2-position of the thiazole moiety, presents a unique combination of electronic and steric features.

The dibromo substitution pattern is known to influence the reactivity and biological activity of the benzothiazole core. Research into the synthesis and properties of this specific compound is driven by the need to explore the vast chemical space of halogenated and hydroxylated benzothiazoles. Understanding the structure-property relationships of this compound can provide valuable insights for the design of new materials and potential therapeutic agents. The compound serves as a key intermediate for the synthesis of more complex molecules and as a model system for studying the effects of multiple substitutions on the benzothiazole ring.

PropertyValue
Molecular Formula C₇H₃Br₂NOS
Molecular Weight 308.98 g/mol
IUPAC Name 4,6-dibromo-1,3-benzothiazol-2-ol
CAS Number 383388-46-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromo-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVHJQMZZVRGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=O)N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696615
Record name 4,6-Dibromo-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383388-46-3
Record name 4,6-Dibromo-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dibromo 2 Hydroxybenzothiazole and Analogous Systems

Strategic Approaches to Benzothiazole (B30560) Ring Construction

The formation of the benzothiazole core is a critical step that can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, starting from appropriately substituted aniline (B41778) precursors.

Condensation Reactions of 2-Aminothiophenols with Appropriate Substrates

One of the most fundamental and widely employed methods for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various carbonyl compounds. This approach is valued for its directness and versatility. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system. mdpi.comtandfonline.com

The choice of the condensation partner dictates the substituent at the 2-position of the benzothiazole. Aldehydes, carboxylic acids, acyl chlorides, and even β-diketones can be used. mdpi.comtandfonline.comresearchgate.netorganic-chemistry.org For instance, the reaction of 2-aminothiophenol (B119425) with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid provides a direct route to 2-substituted benzothiazoles. indexcopernicus.com Similarly, β-diketones react with 2-aminothiophenols under Brønsted acid catalysis to afford 2-substituted benzothiazoles in good yields. organic-chemistry.org

The reaction conditions for these condensations can vary significantly, from catalyst-free conditions to the use of various acid or metal catalysts. bohrium.comresearchgate.net The use of green and sustainable solvents like ethanol (B145695) has also been explored to develop more environmentally friendly protocols. bohrium.com

Table 1: Examples of Condensation Reactions for Benzothiazole Synthesis

2-Aminothiophenol Derivative Condensation Partner Catalyst/Conditions Product Reference
2-Aminothiophenol Benzaldehyde Alkyl carbonic acid (from CO2 and methanol) 2-Phenylbenzothiazole tandfonline.com
2-Aminothiophenol Aromatic Aldehydes [PhI(OH)OTs] (Koser's reagent) 2-Arylbenzothiazoles mdpi.com
Substituted 2-Aminothiophenols Aromatic and Aliphatic Aldehydes Sulfated tungstate, ultrasound 2-Substituted Benzothiazoles mdpi.com

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions offer an alternative and powerful strategy for the construction of the benzothiazole nucleus. These methods often start with a pre-formed thioanilide or a related precursor, which then undergoes cyclization to form the desired heterocyclic system.

A classic example of this approach is the Jacobson cyclization of thiobenzanilides. researchgate.netresearchgate.net This reaction typically involves the use of an oxidizing agent, such as potassium ferricyanide (B76249) in an alkaline solution, to induce a radical cyclization. researchgate.netresearchgate.net The Jacobsen cyclization is a highly effective strategy, particularly for the synthesis of substituted benzothiazoles where the corresponding 2-aminothiophenol might be unstable or difficult to access. researchgate.net For example, the synthesis of 6-substituted benzothiazoles can be achieved through the radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides. researchgate.net

Another intramolecular approach involves the cyclization of thioformanilides. These reactions can be promoted by various reagents, including 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which proceeds via a thiyl radical. indexcopernicus.com This method offers a high degree of flexibility for introducing functional groups onto the benzothiazole nucleus. indexcopernicus.com

Catalyst- and Additive-Free Syntheses of 2-Substituted Benzothiazoles

In recent years, there has been a growing emphasis on developing synthetic methodologies that are more environmentally benign. This has led to the exploration of catalyst- and additive-free approaches for the synthesis of 2-substituted benzothiazoles. bohrium.comnih.gov

One such method involves the direct reaction of aromatic amines, aliphatic amines, and elemental sulfur in a three-component, one-pot reaction. nih.gov This process, which can be conducted without any external catalyst or additive, achieves the formation of multiple C-S and C-N bonds in a cascade sequence. nih.gov Dimethyl sulfoxide (B87167) (DMSO) often serves as both the solvent and the oxidant in these reactions. nih.gov

Another green approach involves the condensation of 2-aminothiophenol with aldehydes under solvent-free "melt" conditions. researchgate.net These reactions are typically carried out by simply heating a mixture of the reactants, leading to high yields of the desired 2-arylbenzothiazoles in short reaction times. researchgate.net Microwave-assisted synthesis in ionic liquids has also been shown to be an effective catalyst-free method. organic-chemistry.org

Regioselective Halogenation Strategies for Benzothiazole Nucleus

Once the benzothiazole core is constructed, the introduction of halogen atoms at specific positions is often a necessary step to further functionalize the molecule or to synthesize target compounds like 4,6-dibromo-2-hydroxybenzothiazole. Regioselectivity is a key challenge in these reactions.

Direct Bromination Using N-Bromosuccinimide or Related Reagents

Direct bromination of the benzothiazole ring system can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its ease of handling and milder reactivity compared to elemental bromine. nih.govbohrium.comtsukuba.ac.jp

The bromination of 2,1,3-benzothiadiazole (B189464) with NBS has been shown to be a convenient method for producing 4,7-dibromo-2,1,3-benzothiadiazole. tsukuba.ac.jp While NBS is typically used for the bromination of more reactive aromatic systems like thiophenes, its use for the bromination of benzene rings is possible under more drastic conditions, such as in the presence of concentrated sulfuric acid. utm.my The reaction of phenylthioureas with NBS under acidic conditions can lead to the formation of 2-aminobenzothiazoles, sometimes with accompanying ring bromination. nih.gov

The use of NBS in combination with a halide source, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the cyclization of phenylthioureas to form 2-aminobenzothiazoles and can also lead to ring bromination as a side reaction, particularly with electron-rich substrates. nih.gov

Palladium-Catalyzed C-H Halogenation Principles and their Applicability to Benzothiazoles

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, including benzothiazoles. rsc.orgnih.gov This strategy allows for the direct introduction of halogen atoms at specific positions of the benzothiazole nucleus, often with high selectivity that is difficult to achieve with traditional electrophilic halogenation methods.

In the context of 2-arylbenzothiazoles, the nitrogen atom of the thiazole ring can act as a directing group, guiding the palladium catalyst to activate a C-H bond at the ortho-position of the 2-aryl substituent. rsc.org This has been successfully applied for the ortho-halogenation of 2-arylbenzothiazoles using N-halosuccinimides as the halogen source. rsc.org Interestingly, for ortho-unsubstituted 2-arylbenzothiazoles, this method can lead to the exclusive formation of the di-ortho-halogenated product. rsc.org

Furthermore, palladium-catalyzed direct arylation of the benzothiazole core itself has been developed. chemrxiv.orgrsc.org This involves the coupling of benzothiazole with iodoarenes in the presence of a palladium catalyst, often promoted by a silver salt and a suitable solvent like hexafluoroisopropanol (HFIP). chemrxiv.orgrsc.org This methodology provides a versatile route to 2-arylbenzothiazoles. A sequential one-pot procedure involving the in-situ iodination of an arene followed by palladium-catalyzed C-H functionalization of benzothiazole has also been reported, demonstrating the efficiency of these catalytic systems. chemrxiv.org

Table 2: Palladium-Catalyzed Halogenation and Arylation of Benzothiazoles

Benzothiazole Derivative Reagent(s) Catalyst System Product Reference
2-Arylbenzothiazole N-Halosuccinimide Pd(OAc)2 ortho-Halogenated 2-Arylbenzothiazole rsc.org
Thiobenzanilides - Pd(II), Cu(I), Bu4NBr 2-Substituted Benzothiazoles nih.gov
Benzothiazole Iodo(hetero)arenes Pd(OAc)2, Ag2O, NaOAc 2-(Hetero)arylbenzothiazoles chemrxiv.org
Benzothiazole Iodoarenes Pd(OAc)2, Ag salt, HFIP 2-Arylbenzothiazoles rsc.org

Multi-Bromination Strategies at Specific Ring Positions

The introduction of multiple bromine atoms onto the benzothiazole core is a key step in the synthesis of this compound. The positions of these halogen atoms are critical in determining the final properties of the molecule.

One of the most direct methods for the dibromination of benzothiazole derivatives involves electrophilic aromatic substitution using elemental bromine. For instance, 2,1,3-benzothiadiazole can be reacted with bromine in hydrobromic acid to yield 4,7-dibromo-2,1,3-benzothiadiazole. ossila.comgoogle.com This method, however, can sometimes lead to the formation of byproducts. google.com

A more controlled and widely used approach utilizes N-bromosuccinimide (NBS) as the brominating agent. This reagent offers better regioselectivity and milder reaction conditions. The synthesis of 2,6-dibromo benzothiazole has been successfully achieved by reacting benzothiazole with NBS in chloroform (B151607), catalyzed by titanium dioxide. google.comgoogle.com This reaction proceeds via a single step to introduce bromine atoms at the 2 and 6 positions. google.com Similarly, the synthesis of this compound can be accomplished by treating 2-hydroxybenzothiazole (B105590) with NBS and a titanium dioxide catalyst in chloroform under reflux.

The table below summarizes a selection of multi-bromination reactions on benzothiazole and related systems.

Starting MaterialBrominating AgentCatalyst/SolventProductReference
2,1,3-BenzothiadiazoleBromineHydrobromic Acid4,7-Dibromo-2,1,3-benzothiadiazole ossila.comgoogle.com
BenzothiazoleN-BromosuccinimideTitanium Dioxide / Chloroform2,6-Dibromo benzothiazole google.comgoogle.com
2-HydroxybenzothiazoleN-BromosuccinimideTitanium Dioxide / ChloroformThis compound
4-Hydroxy BTDN-BromosuccinimideNot Specified5-Bromo-4-hydroxy BTD diva-portal.org
5-Hydroxy-BTDN-BromosuccinimideNot Specified4-Bromo-5-hydroxy-BTD diva-portal.org

Introduction of the Hydroxyl Moiety at the C-2 Position

The presence of a hydroxyl group at the C-2 position is another defining feature of the target molecule. This can be achieved either by starting with a pre-functionalized precursor or by converting a substituent at the C-2 position to a hydroxyl group.

Synthetic Routes to 2-Hydroxybenzothiazole Precursors

The synthesis of 2-hydroxybenzothiazoles can be approached through the cyclization of appropriate precursors. A common method involves the reaction of 2-aminothiophenols with various reagents. For instance, the condensation of 2-aminobenzenethiol with substances containing a carbonyl or cyano group is a widely used strategy for forming the benzothiazole ring system. mdpi.com Our research group has also developed a method for synthesizing benzothiazoles via the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst. mdpi.com

Conversion of 2-Substituted Benzothiazoles to 2-Hydroxy Derivatives

An alternative strategy involves the conversion of a 2-substituted benzothiazole into its 2-hydroxy derivative. A notable example is the treatment of a 2-aminobenzothiazole (B30445) compound with an alkali or alkaline earth metal hydroxide (B78521) in a non-aqueous solvent. google.com This process leads to the formation of an ortho-mercapto-N-phenylurea salt, which can then be cyclized with an acid to yield the desired 2-hydroxybenzothiazole. google.com This method offers a technically advantageous route from readily available starting materials. google.com

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be accomplished through either a stepwise, sequential functionalization approach or a more streamlined one-pot synthesis.

Sequential Functionalization Approaches

A sequential approach typically involves the initial synthesis of the 2-hydroxybenzothiazole core, followed by regioselective bromination. For example, one could first synthesize 2-hydroxybenzothiazole and then introduce the bromine atoms at the 4 and 6 positions using a suitable brominating agent like NBS. This method allows for careful control over each functionalization step.

The synthesis of 2-amino-6-bromobenzothiazole (B93375), a related compound, has been achieved by reacting 4-bromoaniline (B143363) with potassium thiocyanate (B1210189) and then treating the intermediate with bromine. researchgate.net This highlights a sequential approach where bromination precedes the formation of the thiazole ring.

One-Pot Synthetic Methods for Multifunctionalized Benzothiazoles

One-pot syntheses offer an efficient alternative to sequential methods by combining multiple reaction steps into a single procedure, often without the need for isolating intermediates. While a specific one-pot synthesis for this compound is not detailed in the provided search results, the development of one-pot, multi-component reactions for the synthesis of other substituted benzothiazoles is an active area of research. nanomaterchem.comresearchgate.netresearchgate.netrsc.org These methodologies often utilize catalysts to facilitate the formation of multiple bonds in a single reaction vessel. For example, a one-pot, three-component synthesis of 2-substituted benzothiazoles has been developed using a copper(I) iodide nanocatalyst. nanomaterchem.com Such strategies could potentially be adapted for the synthesis of this compound.

Green Chemistry Principles in Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazole derivatives is a significant area of research, driven by the need to develop more sustainable and environmentally friendly chemical processes. utm.mynih.gov Traditional methods for synthesizing benzothiazoles often involve hazardous reagents, toxic solvents, and harsh reaction conditions, leading to the generation of significant chemical waste. In contrast, green chemistry approaches aim to mitigate these issues by focusing on several key areas: the use of alternative energy sources, the employment of greener solvents, the development of catalyst-free reactions, and the use of recyclable catalysts. utm.my

A notable advancement in the green synthesis of benzothiazoles is the use of alternative energy sources such as microwave irradiation and ultrasound. google.comresearchgate.netossila.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. google.comsigmaaldrich.comgoogle.com For instance, the synthesis of various benzothiazole derivatives has been achieved in minutes under microwave irradiation, a substantial improvement over the hours required for traditional thermal methods. sigmaaldrich.comgoogle.com Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative, often allowing reactions to proceed at room temperature. researchgate.netossila.comnih.govgoogle.com This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation and has been successfully applied to the synthesis of 2-substituted benzothiazoles, in some cases under solvent-free conditions. researchgate.netossila.com

The choice of solvent is another critical aspect of green benzothiazole synthesis. Many traditional syntheses rely on volatile and often toxic organic solvents. To address this, researchers have explored the use of more benign alternatives such as water and glycerol. google.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. google.com Several methodologies have been developed for the synthesis of benzothiazoles in aqueous media, which not only reduces the environmental impact but can also simplify product isolation. google.com In some cases, reactions can be performed under solvent-free conditions, completely eliminating the need for a reaction medium and thereby reducing waste and simplifying the work-up procedure. researchgate.netossila.comgoogle.com

Multi-component reactions (MCRs) are another strategy employed in the green synthesis of benzothiazoles. MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby increasing atom economy and reducing the number of synthetic steps and purification procedures. The one-pot synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur is a prime example of an MCR that adheres to green chemistry principles.

While specific green synthetic routes for this compound are not extensively documented, the principles outlined above for the broader benzothiazole class offer a clear framework for developing more environmentally benign methodologies for its synthesis and the synthesis of its analogs. The application of microwave or ultrasound energy, the use of green solvents like water, and the development of catalyst-free or recyclable catalyst systems are all promising avenues for the future sustainable production of this and other halogenated benzothiazole derivatives.

Data Tables

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzothiazole Derivatives

EntryMethodReaction TimeYield (%)Reference
1Conventional2-8 hoursVaries sigmaaldrich.com
2Microwave3-10 minutesIncreased by 3-113% sigmaaldrich.com
3ConventionalNot specifiedVaries google.com
4MicrowaveReduced by ~25xIncreased by 12-20% google.com

Table 2: Green Synthesis Approaches for Benzothiazoles

ApproachConditionsAdvantagesReferences
Ultrasound-AssistedRoom temperature, solvent-freeEnergy efficient, simple work-up researchgate.netossila.comgoogle.com
Aqueous MediaWater as solventNon-toxic, environmentally benign google.com
Catalyst-FreeNo catalyst or additivesSimplified purification, reduced waste
Recyclable CatalystHeterogeneous catalystCatalyst can be reused utm.myresearchgate.netossila.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule. Analysis of one-dimensional and two-dimensional spectra allows for the unambiguous assignment of each proton and carbon atom within the structure.

The ¹H NMR spectrum of 4,6-dibromo-1,3-benzothiazol-2(3H)-one is expected to exhibit distinct signals corresponding to the protons on the aromatic ring and the nitrogen atom of the thiazolone ring.

Aromatic Protons: The substitution pattern, with bromine atoms at positions 4 and 6, leaves two remaining protons on the benzene (B151609) ring at positions 5 and 7. These two protons are in different chemical environments and are adjacent to each other.

The proton at position 7 (H-7) is flanked by a carbon-sulfur bond and a carbon bearing a bromine atom.

The proton at position 5 (H-5) is situated between the other bromine-bearing carbon and a carbon atom.

Due to their proximity on the ring, these protons are expected to couple with each other. However, as they are meta to each other, the coupling constant (⁴JHH) would be small, typically in the range of 2-3 Hz. This interaction would result in both signals appearing as narrow doublets.

Amide Proton: A broad singlet corresponding to the N-H proton is anticipated. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Spectral Data for 4,6-dibromo-1,3-benzothiazol-2(3H)-one

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 7.30 - 7.60 Doublet (d) ~2-3
H-7 7.50 - 7.80 Doublet (d) ~2-3

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each of the seven unique carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity and anisotropic effects of the substituents (bromine, sulfur, nitrogen, and the carbonyl group).

Quaternary Carbons: Five quaternary carbons are present:

C-2 (Carbonyl Carbon): The most downfield signal is expected for the C=O group, typically appearing above 170 ppm.

C-4 and C-6: The carbons directly bonded to the electronegative bromine atoms are expected to have their resonances shifted to the 110-125 ppm range.

Methine Carbons: The two carbons bearing protons (C-5 and C-7) would resonate in the typical aromatic region, with their exact shifts determined by the electronic effects of the neighboring bromine atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4,6-dibromo-1,3-benzothiazol-2(3H)-one

Carbon Assignment Carbon Type Predicted Chemical Shift (δ, ppm) Notes
C-2 Quaternary (C=O) > 170 Carbonyl carbon, most downfield signal.
C-3a Quaternary 130 - 145 Bridgehead carbon adjacent to nitrogen.
C-4 Quaternary (C-Br) 110 - 125 Shielded by bromine attachment.
C-5 Methine (C-H) 120 - 135 Aromatic CH.
C-6 Quaternary (C-Br) 110 - 125 Shielded by bromine attachment.
C-7 Methine (C-H) 120 - 135 Aromatic CH.

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the H-5 and H-7 protons. A cross-peak between these two signals would verify their meta-relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the ¹H signal for H-5 to the ¹³C signal for C-5, and the H-7 signal to the C-7 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for mapping the entire molecular skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for confirming the 4,6-dibromo structure would include:

H-5 correlating to C-4, C-6, C-7, and C-3a.

H-7 correlating to C-5, C-6, and C-7a.

The N-H proton correlating to C-2 and C-3a.

These correlations would piece the structure together, confirming the placement of the bromine atoms and the connectivity of the fused ring system.

The choice of deuterated solvent can significantly impact the observed chemical shifts, particularly for protons involved in hydrogen bonding. nih.govresearchgate.net

In aprotic polar solvents like DMSO-d₆ , the N-H proton of the thiazolone ring would act as a hydrogen bond donor to the solvent's oxygen atom. This interaction leads to a significant downfield shift of the N-H resonance (often >10 ppm) and can cause the peak to broaden. nih.gov

In less polar solvents like CDCl₃ , hydrogen bonding is less pronounced, and the N-H signal would likely appear further upfield.

The chemical shifts of the aromatic protons (H-5 and H-7) may also experience minor shifts due to changes in the solvent environment, although the effect is typically less dramatic than for the labile N-H proton. nih.gov The difference in chemical shift values for a given proton when changing from a low-polarity to a high-polarity solvent can be significant. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and can provide structural information through analysis of fragmentation patterns.

For 4,6-Dibromo-2-hydroxybenzothiazole (C₇H₃Br₂NOS), the most telling feature in its mass spectrum is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).

Molecular Ion Cluster: The presence of two bromine atoms results in a characteristic triplet of peaks for the molecular ion [M]⁺•.

The first peak corresponds to the molecule containing two ⁷⁹Br isotopes.

The second peak ([M+2]⁺•), which is approximately twice the intensity of the first, corresponds to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

The third peak ([M+4]⁺•), with an intensity similar to the first, corresponds to the molecule containing two ⁸¹Br isotopes.

This results in an expected 1:2:1 intensity ratio for the m/z, (m/z)+2, and (m/z)+4 peaks, which is a definitive signature for a dibrominated compound.

Table 3: Predicted Molecular Ion Cluster in the Mass Spectrum of this compound

Ion Isotopic Composition Predicted m/z Relative Intensity
[M]⁺• C₇H₃(⁷⁹Br)₂NOS ~306.8 ~1
[M+2]⁺• C₇H₃(⁷⁹Br)(⁸¹Br)NOS ~308.8 ~2

Table of Compounds Mentioned

Compound Name Tautomeric Form/Synonym
This compound 4,6-dibromo-1,3-benzothiazol-2(3H)-one

Fragmentation Pathway Analysis and Elucidation of Diagnostic Ions

Mass spectrometry of this compound reveals a molecular ion peak consistent with its dibrominated structure. The fragmentation of related 2-aroylbenzofuran derivatives, which share some structural similarities, often involves the elimination of bromine radicals, which are diagnostic for halogen atoms on the aromatic ring. researchgate.net In the broader context of organic molecules, the fragmentation of aromatic compounds typically shows strong molecular ion peaks due to their stable structure. libretexts.org For halogenated organophosphorus flame retardants, it has been observed that compounds with aromatic rings are relatively stable, and cleavage often occurs at substituent chains. nih.gov

The fragmentation of benzothiazole (B30560) derivatives can be complex. For instance, in related compounds, the elimination of radicals such as •Br is a key diagnostic fragmentation pathway for halogenated aromatic systems. researchgate.net The stability of the benzothiazole core often leads to characteristic fragment ions. While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles of mass spectrometry suggest that cleavage of the C-Br bonds and fragmentation of the thiazole (B1198619) ring would be expected fragmentation routes. researchgate.netlibretexts.org

A general strategy for identifying chemical analogues involves using diagnostic ions to locate related compounds in complex mixtures. nih.gov This approach relies on identifying common fragment ions characteristic of a particular structural class. nih.gov For instance, in the analysis of certain alkaloids, specific fragment ions are used to identify the presence of substructures like benzoyl or N-methyl groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. For this compound (C₇H₃Br₂NOS), the calculated exact mass is a key identifier. While the exact measured mass is not available in the search results, the molecular weight is reported as 308.98 g/mol . For comparison, the related compound 4,7-Dibromo-2,1,3-benzothiadiazole has a calculated exact mass of 291.83054 Da. nih.gov HRMS provides the high mass accuracy needed to confirm the elemental formula, distinguishing it from other compounds with the same nominal mass. The molecular formula of this compound is C₇H₃Br₂NOS.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
This compoundC₇H₃Br₂NOS308.98 -
4,7-Dibromo-2,1,3-benzothiadiazoleC₆H₂Br₂N₂S293.97 nih.govossila.com291.83054 nih.gov
(4,6-Dibromo-2-ethyl-5-hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanoneC₁₈H₁₄Br₂O₄454.1 nih.gov451.92588 nih.gov
2,6-Dibromo-4-hydroxybenzonitrileC₇H₃Br₂NO276.91 nih.gov274.85814 nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The hydroxyl (O-H) group typically exhibits a broad stretching vibration in the region of 3200–3600 cm⁻¹. The presence of a C=N bond in the thiazole ring would result in a stretch around 1600 cm⁻¹, while the C-S stretch is expected at approximately 650 cm⁻¹. Aromatic C-H stretching vibrations are also anticipated.

Table 2: Characteristic Infrared Stretching Frequencies for this compound

Functional GroupCharacteristic Stretching Frequency (cm⁻¹)Reference
O-H (hydroxyl)~3200–3600 (broad)
C=N (thiazole)~1600
C-S (thiazole)~650

The presence of both a hydroxyl group (a hydrogen bond donor) and a thiazole nitrogen atom (a hydrogen bond acceptor) in this compound suggests the potential for both intramolecular and intermolecular hydrogen bonding. Hydrogen bonding significantly influences the position and shape of the O-H stretching band in the IR spectrum, often causing it to broaden and shift to lower frequencies. nih.gov Studies on related compounds, such as 2-chloro-3-hydroxybenzaldehyde, have shown that strong hydrogen bonding leads to a down-shifting of the hydroxyl stretching mode. nih.gov The formation of hydrogen bonds can stabilize the molecular structure, and in the solid state, can lead to the formation of well-ordered crystal lattices. The analysis of hydrogen bonding in similar heterocyclic systems has been a subject of both experimental and computational studies. nih.govcapes.gov.br

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

While specific crystallographic data for this compound is not explicitly detailed in the search results, insights can be gained from related structures. The benzothiazole core is generally expected to be planar due to the delocalization of π-electrons. However, the presence of bulky bromine substituents at the 4 and 6 positions could introduce steric hindrance, potentially causing a slight distortion from planarity.

In the crystal structure of a related compound, 2-(o-hydroxyphenyl)benzothiazole, the molecule was found to be nearly planar, with an intramolecular hydrogen bond between the hydroxyl group and the thiazole nitrogen. scispace.com The crystal packing in such compounds is often stabilized by intermolecular interactions. scispace.comresearchgate.net For instance, in the crystal structure of 2-(2,4-dimethyl pyrrolyl) benzothiazole, the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net The conformation of a molecule in the crystalline phase is influenced by a balance of intramolecular forces and intermolecular packing effects.

Supramolecular Assembly and Crystal Packing Features

The molecule itself is composed of a planar benzothiazole core, a result of the delocalized π-electron system across the fused benzene and thiazole rings. This planarity is a critical factor in facilitating close packing and specific intermolecular contacts within the crystal.

Hydrogen Bonding: The most significant and directional interaction in the crystal packing of this compound is anticipated to be intermolecular hydrogen bonding. The presence of a hydroxyl group (-OH) at the 2-position, which can act as a hydrogen bond donor, and the nitrogen atom within the thiazole ring, a hydrogen bond acceptor, creates a strong motif for self-assembly. It is highly probable that these molecules form robust hydrogen-bonded chains or dimers, which serve as the primary organizing force in the crystal lattice. The formation of white crystals upon recrystallization from isopropanol (B130326) suggests a well-ordered and stable lattice, a common outcome of strong, directional hydrogen bonding.

The interplay of these forces—strong hydrogen bonds creating primary structural motifs and weaker halogen and π-stacking interactions providing further stabilization—defines the three-dimensional supramolecular architecture of this compound.

Table of Expected Intermolecular Interactions

This table summarizes the anticipated non-covalent interactions governing the crystal packing of this compound, based on its molecular structure.

Interaction TypeDonor/Acceptor GroupsProbable Role in Crystal Packing
Hydrogen Bonding Donor: Hydroxyl (-OH)Acceptor: Thiazole Nitrogen (N)Primary directional force; likely forms chains or dimers, defining the core structural motif.
Halogen Bonding Donor: Bromine (Br)Acceptor: Nitrogen (N), Sulfur (S)Secondary interaction; contributes to the stabilization of layered packing arrangements.
π-π Stacking Planar Benzothiazole RingsStabilizes the crystal lattice through parallel alignment of aromatic systems.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering detailed information about the geometric and electronic nature of molecules. For 4,6-Dibromo-2-hydroxybenzothiazole, these calculations help in understanding its stability, reactivity, and potential interactions.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For this compound, the benzothiazole (B30560) core is typically planar, a feature that facilitates π-electron delocalization across the fused ring system. The presence of bromine substituents at the 4- and 6-positions can introduce steric hindrance, which might cause minor distortions in the planarity of the benzene (B151609) ring.

The electronic structure is heavily influenced by its constituent atoms and their arrangement. The thiazole (B1198619) ring's sulfur and nitrogen atoms engage in π-conjugation with the attached benzene ring, delocalizing electrons across the molecule. The electron-withdrawing nature of the two bromine atoms significantly reduces the electron density at their respective positions (4 and 6), creating regions that are more electrophilic.

Theoretical studies on related benzothiazole derivatives using DFT methods, such as B3LYP with a 6-31G+(d, p) basis set, have been effectively used to analyze molecular structures and properties. scirp.org These studies provide a framework for understanding the electronic landscape of this compound.

Table 1: Key Structural and Electronic Features

Feature Description Probable Influence on this compound
Benzothiazole Core Fused benzene and thiazole rings. The core structure is planar, allowing for π-electron delocalization.
Bromine Substituents Two bromine atoms at positions 4 and 6. Act as electron-withdrawing groups, affecting local electron density.
Hydroxyl Group An -OH group at the 2-position. Participates in tautomerism and resonance, stabilizing the structure.

The HOMO-LUMO energy gap (ΔE) is a primary indicator of molecular stability; a larger gap suggests higher stability and lower reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net For benzothiazole derivatives, the HOMO is often localized on the benzene ring and electron-donating groups, while the LUMO is concentrated on the electron-deficient thiazole ring. In related compounds, the introduction of electron-withdrawing groups has been shown to lower both HOMO and LUMO energies, often resulting in a reduced energy gap. researchgate.net

Other important global reactivity descriptors include:

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap. Softness is the reciprocal of hardness, indicating a higher propensity for chemical reactions. dergipark.org.tr

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. dergipark.org.tr

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. dergipark.org.tr

DFT calculations at the B3LYP level are commonly employed to determine these parameters for various organic molecules. scirp.orgresearchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A large gap implies high stability. wikipedia.orgresearchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to deformation or change; "hard" molecules have a large HOMO-LUMO gap. dergipark.org.tr
Chemical Softness (S) 1 / η Reciprocal of hardness; "soft" molecules are more reactive. dergipark.org.tr
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Indicates the ability to attract electrons. dergipark.org.tr
Electrophilicity Index (ω) μ2 / 2η (where μ ≈ -(EHOMO + ELUMO)/2) Measures the propensity of a species to accept electrons. dergipark.org.tr

| Electron Transfer Fraction (ΔNmax) | -μ / η | Represents the maximum number of electrons a molecule can accept. |

While global descriptors give a general reactivity overview, local reactivity descriptors identify specific reactive sites within a molecule.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the molecule's surface. researchgate.netresearchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Fukui functions provide a more quantitative measure of local reactivity, indicating how the electron density at a specific point in the molecule changes with the addition or removal of an electron. This helps to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks. Studies on other benzothiazole derivatives have shown that the N3 nitrogen is often the most nucleophilic site, while specific carbon atoms on the ring system are the most electrophilic. ccsenet.org

The acidity constant (pKa) is a measure of a compound's acidity in a solution. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with deprotonation. For this compound, the primary acidic site is the hydroxyl group at the 2-position. The presence of two electron-withdrawing bromine atoms on the benzene ring is expected to increase the acidity (lower the pKa) of the hydroxyl proton compared to the parent 2-hydroxybenzothiazole (B105590) molecule by stabilizing the resulting conjugate base. The main protonation site in an acidic medium would likely be the nitrogen atom of the thiazole ring. ccsenet.org

The surrounding solvent can significantly influence a molecule's electronic structure and reactivity. rsc.org Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects by treating the solvent as a continuous dielectric medium. rsc.org These models can reveal how the polarity of the solvent affects properties such as the HOMO-LUMO gap, dipole moment, and the stability of different tautomeric forms. researchgate.net For polar molecules like this compound, moving to a more polar solvent is generally expected to stabilize charge-separated states and can influence reaction pathways and absorption spectra. rsc.org

Tautomeric Equilibrium Modeling and Proton Transfer Dynamics

This compound can exist in two tautomeric forms: the enol form (2-hydroxy) and the keto form (2-one). This is a common feature of 2-hydroxybenzothiazoles. scispace.com

Enol form: 4,6-Dibromo-1,3-benzothiazol-2-ol

Keto form: 4,6-Dibromo-3H-1,3-benzothiazol-2-one

Computational modeling is essential for determining the relative stability of these tautomers and the energy barrier for the proton transfer between them. Studies on the parent compound, 2-hydroxybenzothiazole (OBT), have used DFT calculations to investigate this equilibrium. ccsenet.orgscispace.com These studies have shown that while both tautomers can coexist, their relative populations can be influenced by the solvent. scispace.com For OBT, the energy difference between the ol and one tautomers is small, suggesting a possible coexistence in solution. scispace.com The addition of bromine atoms in this compound would further influence this equilibrium through electronic effects. Modeling the transition state between the two forms provides insight into the dynamics of the proton transfer process.

Table 3: Compound Names Mentioned

Compound Name
This compound
2-hydroxybenzothiazole
4,6-Dibromo-1,3-benzothiazol-2-ol
4,6-Dibromo-3H-1,3-benzothiazol-2-one

Theoretical Investigation of Keto-Enol Tautomerism in 2-Hydroxybenzothiazole Systems

The phenomenon of keto-enol tautomerism is a critical aspect of the chemistry of 2-hydroxybenzothiazole and its derivatives. Theoretical calculations have been instrumental in understanding the equilibrium between the keto and enol forms. frontiersin.orgmasterorganicchemistry.com In solution, the tautomeric equilibria can be influenced by factors such as pH and interactions with different matrices. frontiersin.org Generally, the keto tautomer is more stable and favored at equilibrium. masterorganicchemistry.commdpi.com

For related heterocyclic systems, computational studies, often employing Density Functional Theory (DFT), have been used to determine the most stable conformers of the keto and enol forms. researchgate.net For instance, in a study on a carbamate (B1207046) compound with tricarbonyl groups, the enol-1 form was found to be more stable than the keto and enol-2 forms. researchgate.net The relative stability of tautomers is influenced by electronic effects, conformational effects, stabilization by conjugation, and steric effects. researchgate.net

The equilibrium between tautomers is also significantly dependent on the solvent. masterorganicchemistry.comnih.gov In many cases, an increase in solvent polarity favors the more polar enol form. mdpi.comresearchgate.net For example, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the keto form was favored in polar aprotic solvents like DMSO, while the enol form was favored in non-polar solvents like chloroform (B151607). nih.gov This solvent-dependent equilibrium has been observed in various systems, with the enol tautomer percentage ranging from less than 2% in D2O to 49% in CCl4 for acetoacetic acid. masterorganicchemistry.com

Determination of Proton Transfer Energy Barriers and Reaction Pathways

Computational methods are crucial for elucidating the mechanisms and energetics of proton transfer reactions. Theoretical studies can map out potential energy surfaces, identifying transition states and calculating the energy barriers associated with proton transfer. nih.govarxiv.org For many systems, the proton transfer process is more facile in the excited state than in the ground state due to lower potential energy barriers. nih.gov

The mechanism of proton transfer can be either a synchronous or a stepwise process. In a study of a benzobis(thiazole) derivative, a stepwise excited-state intramolecular double proton transfer (ESIDPT) was found to be the preferred pathway over a synchronous transfer, which had a significantly higher energy barrier. nih.gov The strengthening of intramolecular hydrogen bonds upon photoexcitation facilitates this process. nih.gov

The energy barrier for proton transfer is influenced by factors such as the distance between the proton donor and acceptor atoms. arxiv.orgchemrxiv.org For instance, in compressed benzoic acid, the pressure-induced shortening of the O∙∙∙O distance within the dimers leads to a decrease in the proton transfer barrier. arxiv.orgrsc.org The introduction of electron-donating or electron-withdrawing functional groups can also modulate the barrier height. chemrxiv.org

Table 1: Factors Influencing Proton Transfer Energy Barriers

FactorInfluence on Energy BarrierReference
Electronic StateLower in the excited state compared to the ground state. nih.gov
Reaction PathwayStepwise pathways often have lower barriers than synchronous pathways. nih.gov
Interatomic DistancesShorter distances between proton donor and acceptor atoms generally lower the barrier. arxiv.orgrsc.org
Functional GroupsElectron-donating or electron-withdrawing groups can modulate the barrier height. chemrxiv.org
Solvent PolarityCan influence the stability of transition states. nih.gov

Role of Solvent Molecules in Modulating Tautomeric Equilibria

Solvent molecules play a pivotal role in modulating the tautomeric equilibria of compounds like this compound. The polarity and hydrogen-bonding capability of the solvent can significantly shift the balance between the keto and enol forms. researchgate.netnih.govnih.gov

In general, polar solvents tend to stabilize the more polar tautomer. For many compounds, this means favoring the enol form. researchgate.netnih.gov For instance, studies on β-ketonitriles have shown that an increase in solvent polarity increases the proportion of the more polar enol forms. researchgate.net Similarly, for certain 1,3,4-thiadiazole derivatives, the enol form is predominant in polar solvents. nih.gov However, the opposite can also be true. In a specific novel 1,3,4-thiadiazole derivative, the keto form was favored in the polar aprotic solvent DMSO, while the enol form was favored in the non-polar solvent chloroform, highlighting that the specific interactions between the solute and solvent are crucial. mdpi.comnih.gov

The ability of a solvent to form hydrogen bonds is another critical factor. nih.gov Solvents that can act as hydrogen bond donors or acceptors can compete with intramolecular hydrogen bonding within the solute, thereby influencing the tautomeric equilibrium. masterorganicchemistry.com For example, in a non-hydrogen-bonding solvent like carbon tetrachloride, the enol form of ethyl acetoacetate (B1235776) is highly favored due to stable intramolecular hydrogen bonding, whereas in a hydrogen-bonding solvent like water, the keto form predominates as the solvent disrupts the internal hydrogen bond. masterorganicchemistry.com

Interestingly, some studies suggest that the solvent's effect on tautomerism may not solely depend on its electric dipole moment but also on its average electric polarizability. nih.gov

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering a deeper understanding of their electronic and vibrational characteristics.

Simulation of NMR and IR Spectra and Correlation with Experimental Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netnih.gov These simulations provide valuable insights into the structural elucidation of molecules. researchgate.net The calculated vibrational frequencies are often scaled to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to better agreement with experimental data. nih.govscifiniti.com

For instance, in the study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, DFT calculations at the B3LYP/6-311G** level were used to reproduce the experimental IR and Raman spectra, confirming the predominance of the 4-hydroxy enol tautomer. scifiniti.com Similarly, for 2-amino-6-ethoxybenzothiazole, various DFT functionals were employed to investigate its spectroscopic data, and the effect of solvent polarity on vibrational frequencies was also explored. researchgate.net

The correlation between theoretical and experimental spectra is a powerful tool for confirming molecular structures and understanding tautomeric equilibria. nih.gov For example, the presence of two distinct signals in the 13C-NMR spectrum of a novel 1,3,4-thiadiazole derivative, corresponding to the ketonic and enolic carbons, provided strong evidence for keto-enol tautomerism. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method of choice for studying the electronic absorption spectra and electronic transitions of molecules. nih.gov It allows for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum.

TD-DFT has been successfully applied to investigate the electronic absorptions of various molecules, including azomethine-functionalized compounds. nih.gov These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions. Furthermore, TD-DFT can be used to study the effect of solvent on the absorption spectra, providing insights into solvatochromic shifts. nih.gov For example, in one study, a bathochromic (red) shift in the maximum absorption was observed with increasing solvent polarity, which was successfully rationalized by TD-DFT calculations. nih.gov

Mechanistic Studies of Chemical Reactions via Molecular Modeling

Molecular modeling techniques are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states, thereby constructing a detailed reaction pathway.

Computational studies have been employed to investigate various aspects of reaction mechanisms, including tautomerism and the role of solvents. researchgate.net For example, in the study of β-ketonitriles, B3LYP calculations with the Polarizable Continuum Model (PCM) were used to investigate the stability of different tautomers in the gas phase and in various solvents. researchgate.net These calculations confirmed that the keto and enol forms are the only relevant tautomers and helped to explain the observed solvent effects on the tautomeric equilibrium. researchgate.net

Molecular modeling can also be used to study the reactivity of different tautomers. For instance, calculations of reactivity descriptors can reveal differences in the ionization energy, electron affinity, and chemical potential between tautomeric forms, providing insights into their relative reactivity. scifiniti.com

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. libretexts.org The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org In 4,6-dibromo-2-hydroxybenzothiazole, the positions available for substitution on the benzene ring are C-5 and C-7. The regioselectivity of this substitution is dictated by the directing effects of the existing substituents.

The directing effects of the substituents on the benzothiazole (B30560) ring determine the position of further electrophilic attack. These effects are a combination of inductive and resonance effects. libretexts.org

Hydroxyl Group (at C-2): The 2-hydroxybenzothiazole (B105590) moiety exists in tautomeric equilibrium with 2(3H)-benzothiazolone. In the hydroxy form, the oxygen atom possesses lone pairs of electrons that can be donated to the aromatic system through resonance. This electron donation increases the electron density of the benzene ring, making it more nucleophilic and thus activating it towards electrophilic attack. libretexts.orglumenlearning.com This resonance effect is generally stronger than the electron-withdrawing inductive effect of the oxygen atom. libretexts.org Activating groups with lone pairs adjacent to the ring are typically ortho, para-directors. libretexts.org In this case, this would direct incoming electrophiles to positions C-5 and C-7.

Considering the combined effects, the hydroxyl group is a strong activating group, while the bromine atoms are deactivating but still ortho, para-directing. The positions C-5 and C-7 are ortho to one bromine atom and para to the other, and also influenced by the activating effect of the 2-hydroxybenzothiazole system. Therefore, electrophilic substitution on this compound is expected to occur at the C-5 and C-7 positions. The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can potentially occur at the C-2 position, involving the hydroxyl group, or at the C-4 and C-6 positions, involving the bromine substituents.

The hydroxyl group at the C-2 position is part of a lactam-lactim tautomeric system with 2(3H)-benzothiazolone. The direct nucleophilic substitution of a hydroxyl group is generally difficult because hydroxide (B78521) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group typically needs to be converted into a better leaving group, for instance, by protonation in a strong acid to form -OH2+, or by conversion to a sulfonate ester. libretexts.orgmsu.edu

Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols by activating them with reagents like fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH). nih.gov In the context of benzothiazoles, studies have shown that benzothiazole-2-sulfonamides can react with hydroxylamine (B1172632) to yield 2-hydroxybenzothiazole, demonstrating the susceptibility of the C-2 position to nucleophilic attack under specific conditions. rsc.org

Aryl halides, such as the brominated benzene ring of this compound, are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the hydroxyl group is an activating group, which does not favor classical nucleophilic aromatic substitution. Therefore, direct displacement of the bromine atoms by common nucleophiles is unlikely under standard conditions. However, these bromine atoms are excellent handles for metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C-4 and C-6 positions of this compound are well-suited for participating in metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. yonedalabs.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used in synthetic chemistry due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.orgtcichemicals.com

Aryl bromides are common substrates for Suzuki-Miyaura coupling. yonedalabs.com It is well-documented that brominated benzothiazoles can undergo this reaction to form C-C bonds. For example, 2-amino-6-arylbenzothiazoles have been synthesized via Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids. This demonstrates the feasibility of using the brominated positions on the benzothiazole ring for such transformations.

In the case of this compound, a selective or double Suzuki-Miyaura coupling could be envisioned. By carefully controlling the reaction conditions (e.g., catalyst, base, solvent, and stoichiometry of the boronic acid), it might be possible to selectively substitute one of the bromine atoms or both. The relative reactivity of the C-4 and C-6 positions would depend on the electronic and steric environment of each bromine atom. Such reactions would provide a versatile pathway to a wide range of substituted 2-hydroxybenzothiazole derivatives, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

C-C and C-Heteroatom Bond Formation Strategies

The dibrominated benzene ring of this compound serves as a prime substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These transformations are fundamental for synthesizing more complex derivatives with tailored electronic and biological properties.

Suzuki-Miyaura Cross-Coupling: The bromine substituents at the 4- and 6-positions are particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction involves coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. The reactivity of the two bromine atoms can potentially be differentiated based on subtle electronic and steric differences, although selective monocoupling can be challenging. This strategy is widely employed to introduce aryl or vinyl substituents, extending the conjugation of the benzothiazole system.

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, the aryl bromide functionalities can participate in a variety of other cross-coupling protocols. These include:

Buchwald-Hartwig Amination: For the formation of C-N bonds by reacting with amines.

Sonogashira Coupling: For the formation of C-C triple bonds by reacting with terminal alkynes.

Stille Coupling: For C-C bond formation using organotin reagents.

The hydroxyl group at the 2-position, existing in tautomeric equilibrium with its keto form (4,6-dibromo-3H-1,3-benzothiazol-2-one), can also be a site for C-heteroatom bond formation. Alkylation or acylation at the nitrogen or oxygen atom can be achieved, depending on the reaction conditions and the specific tautomer involved.

Table 1: C-C and C-Heteroatom Bond Formation Reactions

Reaction Type Reactant Reagents/Catalyst Bond Formed Product Type
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Pd catalyst, Base C-C Aryl/Vinyl-substituted benzothiazole
Buchwald-Hartwig Amine (R-NH₂) Pd catalyst, Base C-N Amino-substituted benzothiazole
Sonogashira Alkyne (R-C≡CH) Pd/Cu catalyst, Base C-C (alkynyl) Alkynyl-substituted benzothiazole
N-Alkylation Alkyl halide (R-X) Base N-C N-alkylated benzothiazol-2-one
O-Alkylation Alkyl halide (R-X) Base O-C 2-Alkoxybenzothiazole derivative

Heterocyclic Rearrangements and Skeletal Modifications

While the benzothiazole core is generally stable, it can undergo skeletal modifications and ring-opening reactions under specific conditions. These transformations are significant as they lead to entirely different heterocyclic or open-chain structures, diversifying the synthetic utility of the starting material.

For this compound, this reaction would be expected to yield a derivative of 2-acylamino-3,5-dibromobenzenesulfonic acid or its corresponding ester. The electron-withdrawing nature of the bromine atoms would likely influence the rate and efficiency of this transformation.

Oxidation and Reduction Chemistry of the Benzothiazole Moiety

The benzothiazole ring system can undergo both oxidation and reduction, although the benzene portion is relatively resistant to non-destructive transformations. The sulfur atom in the thiazole (B1198619) ring is the most common site for oxidation.

Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones. However, stronger oxidizing conditions can lead to the aforementioned ring-opening. scholaris.ca Kinetic studies on the oxidation of benzothiazole derivatives using oxidants like Chloramine-T have been performed to understand the reaction mechanisms. researchgate.net The rate of oxidation is influenced by factors such as pH and the nature of substituents on the benzothiazole core.

Gas-phase oxidation by hydroxyl (OH) radicals, a key process in atmospheric chemistry, has also been investigated for benzothiazole and its derivatives. nih.govacs.org These studies show that OH radicals can attack both the benzene and thiazole rings. For substituted benzothiazoles, the site of attack and reaction rate are heavily dependent on the nature of the substituent. nih.govacs.org In the case of this compound, the electron-withdrawing bromine atoms would deactivate the benzene ring towards electrophilic attack by OH radicals, while the tautomeric 2-hydroxy/2-oxo group would also influence the reaction pathways.

Reduction: Reduction of the benzothiazole moiety is less commonly explored. Catalytic hydrogenation under harsh conditions can lead to the saturation of the heterocyclic ring or even cleavage of C-S bonds. The bromine atoms can also be susceptible to hydrodebromination under certain reductive conditions.

Investigation of Acid-Base Properties and Protolytic Equilibria

The structure of this compound is characterized by an important protolytic equilibrium known as keto-enol tautomerism. It exists as a mixture of two tautomers: the enol form (4,6-Dibromo-1,3-benzothiazol-2-ol) and the keto form (4,6-Dibromo-3H-1,3-benzothiazol-2-one). contaminantdb.ca

Enol Tautomer: Features an acidic hydroxyl group (-OH) at the 2-position.

Keto Tautomer: Features an acidic N-H proton within the thiazolone ring.

This equilibrium is crucial as it dictates the compound's reactivity. For instance, alkylation can occur at the oxygen atom in the enol form or the nitrogen atom in the keto form, depending on the reaction conditions (e.g., choice of base and solvent). The position of the equilibrium can be influenced by the solvent's polarity and hydrogen-bonding capability.

The acidity of the compound is significantly influenced by the two electron-withdrawing bromine atoms on the benzene ring. These substituents pull electron density away from the heterocyclic ring, thereby increasing the acidity (lowering the pKa) of both the O-H and N-H protons compared to the unsubstituted 2-hydroxybenzothiazole. This enhanced acidity makes deprotonation easier, facilitating its use in reactions requiring an anionic form of the molecule.

Table 2: Tautomeric Forms and Acidic Protons

Tautomer Name Structure Key Functional Group Acidic Proton
4,6-Dibromo-1,3-benzothiazol-2-ol (Enol form) 2-Hydroxy O-H
4,6-Dibromo-3H-1,3-benzothiazol-2-one (Keto form) 2-Oxo (Amide) N-H

Derivatization Strategies and Functional Group Transformations

Chemical Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group is a prime target for functionalization through etherification and esterification reactions. These modifications can alter the compound's solubility, lipophilicity, and hydrogen bonding capabilities.

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis. This typically involves deprotonation with a suitable base to form an alkoxide, followed by nucleophilic attack on an alkyl halide. This reaction allows for the introduction of a wide variety of alkyl or aryl chains.

Esterification: Esterification is another common modification. While the direct Fischer esterification with a carboxylic acid and an acid catalyst is a standard method, the 2-hydroxybenzothiazole (B105590) can also react with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base. masterorganicchemistry.com This reaction is crucial for introducing acyl groups that can act as prodrug moieties or points for further conjugation. For sterically hindered alcohols, specialized methods involving activating agents can be employed to facilitate ester formation. researchgate.net

Table 1: Potential Hydroxyl Group Modifications

Reaction Type Reagents Product Class Potential Utility
Etherification Alkyl Halide, Base (e.g., NaH) 2-Alkoxy-4,6-dibromobenzothiazoles Modify solubility, steric bulk
Esterification Acyl Chloride/Anhydride (B1165640), Base 4,6-Dibromobenzothiazol-2-yl esters Prodrugs, linkers for conjugation

Transformations of the Bromine Substituents (e.g., Lithiation, Amination, Cyanation)

The two bromine atoms on the benzene (B151609) ring are key handles for introducing further diversity through various cross-coupling and substitution reactions.

Lithiation: Halogen-lithium exchange can be performed on the aryl bromides, typically using an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated species are potent nucleophiles that can react with a wide range of electrophiles, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Amination: The bromine atoms can be replaced with amino groups via palladium-catalyzed Buchwald-Hartwig amination. This reaction involves treating the dibromo compound with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like tBuBrettPhos), and a base. mit.edunih.gov This method is highly versatile and allows for the introduction of primary and secondary amines, including various anilines and alkylamines. mit.edusemanticscholar.org

Cyanation: The conversion of the bromo substituents to cyano groups is a valuable transformation, as nitriles are precursors to carboxylic acids, amides, and amines. This is commonly achieved through palladium-catalyzed cyanation using cyanide sources like sodium cyanide (NaCN) or potassium ferrocyanide (K₄[Fe(CN)₆]). acs.orgorganic-chemistry.org The reaction conditions, particularly the choice of catalyst, ligand (e.g., t-Bu₃P), and solvent, are crucial for achieving high yields and avoiding catalyst deactivation. acs.orgreddit.com The traditional Rosenmund-von Braun reaction using copper(I) cyanide is another, albeit often harsher, alternative. organic-chemistry.org

Table 2: Representative Transformations of Bromine Substituents

Transformation Catalyst/Reagent Cyanide/Amine Source Product Type Reference
Cyanation Pd(0) catalyst (e.g., Pd(t-Bu₃P)₂) NaCN 4,6-Dicyano-2-hydroxybenzothiazole acs.org
Cyanation Pd(OAc)₂ K₄[Fe(CN)₆] 4,6-Dicyano-2-hydroxybenzothiazole google.com
Amination Pd precatalyst (e.g., tBuBrettPhos) Various Amines/Ammonium Salts 4,6-Diamino-2-hydroxybenzothiazole derivatives mit.edusemanticscholar.org

Synthesis of Polyfunctional Benzothiazole (B30560) Analogs

The ability to selectively or sequentially modify the hydroxyl and bromo groups allows for the rational design of polyfunctional benzothiazole analogs. For instance, a Suzuki or Stille coupling reaction at the bromine positions can introduce new aryl or alkyl groups, while the hydroxyl group remains available for subsequent esterification or etherification. This stepwise approach provides access to complex molecules that would be difficult to synthesize otherwise. The condensation of 2-aminothiophenols with various aldehydes, ketones, or acyl chlorides represents a fundamental strategy for creating a library of C-2 substituted benzothiazoles. nih.govmdpi.com

Formation of Schiff Bases and Coordination Complexes

Schiff Bases: Schiff bases, characterized by the azomethine (-C=N-) group, are important intermediates and biologically active compounds. niscpr.res.in To synthesize Schiff bases from 4,6-Dibromo-2-hydroxybenzothiazole, the 2-hydroxyl group must first be converted to a 2-amino group. This can be achieved through a multi-step process, for example, by converting the hydroxyl to a leaving group (like a chloro group) and subsequent reaction with an amine source. The resulting 2-amino-4,6-dibromobenzothiazole can then undergo condensation with a variety of aromatic or heteroaromatic aldehydes and ketones to form the corresponding Schiff bases. niscpr.res.inalayen.edu.iqjocpr.com The 2-aminobenzothiazole (B30445) moiety can be a weak nucleophile, so the reaction may require catalytic amounts of acid and is often favored with more electrophilic aldehydes. researchgate.net

Coordination Complexes: The benzothiazole scaffold, containing both nitrogen and sulfur heteroatoms, is an excellent ligand for forming coordination complexes with various metal ions. mdpi.comqu.edu.iq The nitrogen atom at the N3 position is a primary coordination site. mdpi.com These complexes often exhibit enhanced biological activities compared to the parent ligands. biointerfaceresearch.com Cationic gold(I) complexes with aryl-benzothiazoles have been synthesized and shown to have significant antibacterial properties. nih.gov The derivatization of this compound provides a platform to create a range of ligands with different electronic and steric properties, which in turn can be used to synthesize novel metal complexes with potentially unique therapeutic or catalytic applications. nih.gov

Combinatorial Chemistry Approaches for Diversification and Library Generation

The structural backbone of this compound is an ideal starting point for combinatorial chemistry and diversity-oriented synthesis (DOS). publish.csiro.au The presence of three distinct and addressable functional groups allows for the creation of large, focused libraries of related compounds. mdpi.com By systematically varying the substituents at the hydroxyl and the two bromine positions, a vast chemical space can be explored efficiently. For example, a library could be generated by reacting the core molecule with a set of different alkyl halides (for etherification), followed by reacting the products with a set of boronic acids (via Suzuki coupling at the bromine sites). Such libraries are invaluable for high-throughput screening in drug discovery and materials science. researchgate.net

Advanced Analytical Methodologies for Compound Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4,6-Dibromo-2-hydroxybenzothiazole. Its versatility allows for the separation of the target analyte from impurities and potential isomers, as well as for accurate purity assessment.

Method Development for Separation and Purity Assessment

The development of a robust HPLC method for this compound hinges on the selection of an appropriate stationary phase and mobile phase to achieve optimal separation from potential impurities, including positional isomers. Given the aromatic and moderately polar nature of the compound, reversed-phase HPLC is the most suitable approach.

For the separation of halogenated aromatic isomers, columns with phenyl-based stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) columns, can offer enhanced selectivity. chromforum.org These columns provide alternative selectivity to traditional C18 columns through π-π interactions between the stationary phase and the aromatic rings of the analyte and its isomers. chromforum.org The separation of closely related halogenated compounds can be challenging, and the use of specialized stationary phases is often crucial for achieving baseline resolution. researchgate.net

The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is a critical parameter to optimize. The pH of the aqueous phase can influence the retention and peak shape of the acidic 2-hydroxybenzothiazole (B105590) moiety. The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase is common in the analysis of benzothiazoles to improve peak shape and ionization efficiency when coupled with mass spectrometry. sielc.com Temperature is another parameter that can be adjusted to improve resolution between closely eluting peaks. chromforum.org

A hypothetical HPLC method for the purity assessment of this compound could be developed using the following parameters, extrapolated from methods for similar compounds:

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterValue
Column Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL

This method would serve as a starting point, with further optimization of the gradient and other parameters necessary to achieve the desired separation of all relevant impurities. The use of columns with different selectivities, such as those based on pyrenylethyl or nitrophenylethyl bonded phases, could also be explored for separating structural isomers. nacalai.com

Coupling with Mass Spectrometry (LC-MS, LC-MS/MS) for Identification and Quantification

Coupling HPLC with mass spectrometry provides a powerful tool for both the definitive identification and sensitive quantification of this compound. LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. rsc.org For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the preferred technique.

In LC-MS/MS, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly selective quantification, even in complex matrices.

For this compound, which possesses an acidic hydroxyl group, negative ion electrospray ionization (ESI) would likely be an effective ionization mode. The deprotonated molecule [M-H]⁻ would serve as the precursor ion. The characteristic isotopic pattern of the two bromine atoms (approximately 1:1 ratio of isotopes ⁷⁹Br and ⁸¹Br) would result in a distinctive isotopic cluster for the precursor ion, aiding in its identification.

A sensitive method for the quantification of brominated polycyclic aromatic hydrocarbons (BrPAHs) has been developed using LC-MS/MS with atmospheric pressure photoionization (APPI), demonstrating the applicability of this technique for the analysis of brominated aromatic compounds. nih.gov The limits of quantification for BrPAHs were found to be significantly lower with LC-MS/MS compared to GC-HRMS. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 307.8 (for ⁷⁹Br₂)
Product Ion (Q3) Specific fragment ions (to be determined experimentally)
Collision Energy Optimized for maximum fragment ion intensity
Dwell Time 100 ms

The selection of product ions would be based on fragmentation studies of the parent molecule. The fragmentation of brominated compounds in mass spectrometry often involves the loss of bromine atoms. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a hydroxyl group and is therefore not sufficiently volatile for direct GC analysis, a derivatization step is required.

Derivatization Techniques for Volatility Enhancement

To increase the volatility and improve the chromatographic behavior of this compound, the active hydrogen of the hydroxyl group must be replaced with a less polar group. Common derivatization reactions for hydroxyl groups include silylation and acylation. libretexts.org

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. youtube.com The resulting TMS ether is much more volatile and thermally stable.

Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. Heptafluorobutyric anhydride (HFBA) is a common reagent that not only increases volatility but also introduces a highly electronegative group, which can enhance detection sensitivity in electron capture detection. nih.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the detection method. jfda-online.com For GC-MS analysis, silylation is often preferred due to the clean fragmentation patterns of the resulting derivatives.

Table 3: Common Derivatization Reagents for Hydroxylated Compounds

Derivatization MethodReagentResulting Derivative
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) ether
Acylation Heptafluorobutyric anhydride (HFBA)Heptafluorobutyryl ester
Alkylation Alkyl chloroformatesAlkyl carbonate

A new method for the derivatization of hydroxyl groups using fluoroalkyl chloroformates has been shown to be effective for steroids and tocopherols, providing rapid and high-yield reactions. nih.gov

Isomer Separation and Matrix Effect Mitigation

GC, particularly when using high-resolution capillary columns, offers excellent separation capabilities for isomers. The separation of positional isomers of dibrominated phenols has been successfully achieved using GC-MS. researchgate.net The choice of the GC column's stationary phase is critical for resolving isomers. A mid-polar or polar stationary phase may provide the necessary selectivity for separating isomers of this compound from other potential dibromo-hydroxybenzothiazole isomers.

Matrix effects, which are alterations in the analyte's response due to co-eluting compounds from the sample matrix, can be a significant issue in GC-MS analysis. These effects can lead to either signal enhancement or suppression, affecting the accuracy of quantification. Thorough sample preparation, including clean-up steps like solid-phase extraction (SPE), can help to minimize matrix effects by removing interfering compounds. Additionally, the use of an isotopically labeled internal standard that co-elutes with the analyte can compensate for matrix effects.

High-Resolution Mass Spectrometry (HRMS) in Quantitative and Qualitative Analysis

High-Resolution Mass Spectrometry (HRMS) is an invaluable tool for both the qualitative and quantitative analysis of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). libretexts.org

This high mass accuracy allows for the unambiguous determination of the elemental composition of an ion. For this compound (C₇H₃Br₂NOS), the exact mass can be calculated and compared to the measured mass, providing a high degree of confidence in the compound's identification. libretexts.org This is particularly useful for distinguishing the target compound from other co-eluting species that may have the same nominal mass but a different elemental composition. The characteristic isotopic pattern of bromine further aids in the confirmation. acs.org

In a quantitative context, HRMS can be used in a full-scan mode to acquire data for all ions within a specified mass range. The high resolution allows for the extraction of a very narrow mass window around the m/z of the target analyte, effectively filtering out most of the background noise and interferences, leading to improved signal-to-noise ratios and lower limits of detection.

HRMS can also be used for qualitative analysis to identify unknown impurities or degradation products. By obtaining accurate mass measurements of these unknown peaks, possible elemental formulas can be generated, which, in conjunction with fragmentation data, can lead to the elucidation of their structures. youtube.com

Table 4: Exact Masses of Relevant Isotopes for HRMS

IsotopeExact Mass (Da)
¹²C12.00000
¹H1.00783
¹⁴N14.00307
¹⁶O15.99491
³²S31.97207
⁷⁹Br78.91834
⁸¹Br80.91629

The use of HRMS provides a high level of confidence in both the identification and quantification of this compound, making it an essential technique for comprehensive analysis.

Applications of Time-of-Flight (TOFMS) and Orbitrap MS

For this compound, with a molecular formula of C₇H₃Br₂NOS, the expected monoisotopic mass can be calculated with high precision. The presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) would result in a characteristic isotopic pattern in the mass spectrum. TOFMS and Orbitrap MS can resolve these isotopic peaks, providing strong evidence for the presence and number of bromine atoms in the molecule.

In a hypothetical analysis, Liquid Chromatography (LC) coupled with TOFMS or Orbitrap MS would be the method of choice. This would allow for the separation of the compound from any impurities or byproducts from its synthesis before it enters the mass spectrometer. The high mass accuracy of these instruments would enable the determination of the elemental formula of the molecular ion and any observed fragments, thereby confirming the structure of this compound. Although a general mass spectrometry result confirms a molecular ion peak (M⁺) at m/z = 293 for the dibromo derivative, high-resolution techniques would provide a much more precise mass measurement, solidifying the compound's identification.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₇H₃Br₂NOS
Monoisotopic Mass 306.8387 u
Major Isotopic Peaks (M+) m/z 306.8387, 308.8367, 310.8346
Instrumentation LC-TOFMS or LC-Orbitrap MS
Ionization Mode Electrospray Ionization (ESI)

Note: This table is generated based on theoretical calculations and represents expected values, not published experimental data.

Electrochemical Analysis Techniques

Electrochemical methods, such as cyclic voltammetry, are powerful for investigating the redox properties of molecules. These techniques can provide insights into the electron transfer processes, stability of different oxidation states, and potential for the compound to be used in applications like sensors or electronic devices.

Currently, there are no specific published studies on the electrochemical analysis of this compound. However, the electrochemical behavior of the benzothiazole (B30560) core and related brominated aromatic compounds has been investigated. These studies indicate that the thiazole (B1198619) ring and the phenolic hydroxyl group are electroactive moieties. The presence of electron-withdrawing bromine atoms on the benzene (B151609) ring would be expected to influence the oxidation and reduction potentials of the molecule.

A hypothetical cyclic voltammetry experiment on this compound would likely reveal oxidation peaks corresponding to the hydroxyl group and potentially the sulfur atom in the thiazole ring. The potentials at which these peaks occur would provide information about the ease of oxidation of the compound. The reversibility of these processes, determined by the presence of corresponding reduction peaks, would indicate the stability of the generated radical or cationic species.

Table 2: Predicted Electrochemical Parameters for this compound

Analytical TechniquePredicted ObservationSignificance
Cyclic Voltammetry Irreversible oxidation peak(s) at positive potentials.Indicates the potential for the compound to undergo oxidation. The potential value would be influenced by the bromine and hydroxyl substituents.
Working Electrode Glassy Carbon or PlatinumStandard electrodes for organic electrochemistry.
Solvent/Electrolyte Acetonitrile with a supporting electrolyte (e.g., TBAPF₆)Provides a suitable medium for electrochemical measurements of organic compounds.

Note: This table is based on predictions from the analysis of related compounds and does not represent published experimental data for this compound.

Material Science and Advanced Functional Applications

Ligand Design for Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The molecular architecture of 4,6-Dibromo-2-hydroxybenzothiazole makes it an excellent candidate for a ligand in the synthesis of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). These materials are constructed from metal ions or clusters linked by organic ligands, forming extended one-, two-, or three-dimensional structures. The properties of the resulting CP or MOF are directly influenced by the nature of the ligand.

A key feature of 2-hydroxybenzothiazole (B105590) derivatives is their ability to exist in tautomeric forms: the enol form (-OH) and the keto form (=O). This tautomerism is crucial for its function as a ligand. The deprotonated hydroxyl group, along with the nitrogen atom of the thiazole (B1198619) ring, creates a bidentate chelating site. This site can effectively bind to a metal center, forming a stable five- or six-membered ring, a fundamental interaction for the creation of Secondary Building Units (SBUs). SBUs are the fundamental building blocks that dictate the final topology and properties of the CP or MOF.

The presence of two bromine atoms at the 4 and 6 positions of the benzene (B151609) ring further modifies the electronic properties of the ligand. These electron-withdrawing groups can influence the acidity of the hydroxyl proton and the electron density on the chelating atoms, thereby modulating the strength and nature of the metal-ligand coordination bond. The hydrothermal reaction of ligands with strong chelating functional groups, such as thiol and amine groups in 4,6-diamino-2-pyrimidinethiol, with metal salts like silver nitrate (B79036) has been shown to produce stable coordination polymers. nih.gov This indicates that the N,O-chelation site in this compound is well-suited for forming robust coordination networks.

Benzothiazole (B30560) derivatives are known for their luminescent properties, a characteristic that can be transferred to and enhanced within coordination polymers. The rigid framework of a CP or MOF can restrict intramolecular vibrations and rotations of the ligand, leading to an enhancement of its fluorescence quantum yield. nih.gov

The luminescence of these materials often arises from intraligand transitions, but can also be influenced by ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) processes. nih.gov For instance, coordination polymers based on benzothiazole derivatives have been shown to exhibit emissions across the visible spectrum, including blue, green, and orange light. rsc.orgresearchgate.net The final emission color and intensity can be tuned by the choice of the metal ion and the presence of other co-ligands within the structure. nih.govacs.org This tunability is highly desirable for applications such as solid-state lighting, chemical sensors, and display devices. rsc.orgresearchgate.net

Polymer/ComplexExcitation (nm)Emission (nm)Attributed ToReference
Cd(BPPT)(BPDA)n340483Ligand-based nih.gov
Cd(BPPT) (IP)330463Ligand-based nih.gov
[Cd3(BPPT)3(BTC)2(H2O)2]344489Ligand-based nih.gov
[Pb(tbta)(4-bpo)]n342502Intraligand Excitation nih.gov
Zn-MOF with H2btdb370494Ligand-based nih.gov

BPPT = 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole; BPDA = (1,1′-biphenyl)-4,4′-dicarboxylic acid; IP = isophthalic acid; BTC = benzene-1,3,5-tricarboxylic acid; tbta = tetrabromoterephthalic acid; 4-bpo = 2,5-bis(4-pyridyl)-1,3,4-oxadiazole; H2btdb = 4,7-bis(4-carboxyphenyl)-2,1,3-benzothiadiazole.

Building Block in Organic Semiconductor Synthesis

Organic semiconductors are the active components in a range of electronic devices. The performance of these materials is intrinsically linked to the molecular structure of their constituent building blocks. sigmaaldrich.com Heterocyclic compounds, particularly those containing sulfur and nitrogen, are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. sigmaaldrich.com

This compound serves as a potential building block for larger π-conjugated systems used in organic electronics. The benzothiazole core is an electron-deficient unit, and the presence of two bromine atoms enhances this characteristic. These bromine atoms also provide reactive sites for further chemical modification through cross-coupling reactions (e.g., Suzuki, Stille), allowing for the extension of the conjugated system by linking to other aromatic or heteroaromatic units. nih.gov This acceptor-donor-acceptor (A-D-A) or donor-acceptor (D-A) approach is a common strategy for designing high-performance organic semiconductors. icp.ac.ru

The molecular structure of materials derived from this compound suggests their potential utility in several electronic devices:

Organic Field-Effect Transistors (OFETs): The planarity of the benzothiazole system and its potential for forming ordered solid-state packing structures are beneficial for efficient charge transport, a key requirement for the semiconductor channel in an OFET. The use of brominated indigo (B80030) derivatives in high-performance OFETs demonstrates the viability of halogenated heterocyclic compounds in these applications. icp.ac.ru

Organic Photovoltaics (OPVs): In OPV devices, materials must absorb light effectively and separate charges efficiently. By combining the electron-accepting this compound unit with electron-donating moieties, it is possible to create materials with a low bandgap that can absorb a significant portion of the solar spectrum. icp.ac.ru Thiophene-based derivatives are often used as p-type semiconductors or light absorbers in OPV devices due to their excellent light absorption and carrier mobility. tcichemicals.com

Organic Light-Emitting Diodes (OLEDs): The inherent luminescent properties of the benzothiazole core are central to its potential use in OLEDs. By incorporating it into larger polymer or small molecule structures, it can function as an emissive layer. Doping benzothiazole derivatives into a polymer matrix has been shown to be a viable method for producing white-light emission. rsc.orgresearchgate.net

Fluorescent Probes for Chemical and Biological Sensing

Fluorescent probes are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity, color, or lifetime. The 2-hydroxybenzothiazole scaffold is a popular platform for designing such probes due to its strong fluorescence, which is often linked to an Excited-State Intramolecular Proton Transfer (ESIPT) process. rsc.orgnih.gov

The design of a selective fluorescent probe based on this compound involves two key components: a recognition site and a signaling unit. The benzothiazole core acts as the fluorophore (the signaling unit). The hydroxyl group is typically modified with a specific reactive group (the recognition site) that can selectively interact with the target analyte.

The sensing mechanism often relies on modulating the ESIPT process or inducing a Photoinduced Electron Transfer (PET) quenching mechanism. nih.gov

Analyte Interaction: A recognition group is attached to the phenolic oxygen of the benzothiazole. This group is chosen for its specific reactivity towards a target analyte (e.g., an ion or molecule).

Fluorescence Modulation: In the "off" state, the attached group disrupts the intramolecular hydrogen bond necessary for ESIPT, or it acts as a quencher via PET, resulting in low or no fluorescence. nih.gov

Detection Event: The target analyte reacts with the recognition group, cleaving it from the probe. This cleavage restores the intramolecular hydrogen bond, "turning on" the ESIPT process and resulting in a strong fluorescence signal. nih.gov

This "off-on" switching mechanism allows for the highly sensitive and selective detection of various species. Benzothiazole-based probes have been successfully developed for detecting analytes such as nitroaromatic explosives (e.g., 2,4,6-trinitrophenol) and various ions. nih.govnih.gov

ProbeTarget AnalyteSensing MechanismResultReference
DYH (Benzothiazole-based)2,4,6-trinitrophenol (TNP)Fluorescence Quenching99.77% quenching efficiency nih.gov
PBT (HBT derivative)Fluoride ion (F−)Cleavage of quenching group, restoration of ESIPTFluorescence "turn-on" nih.gov
Benzothiazole derivativeHypochlorite (NaClO)"On-Off" fluorescence changeNaked-eye detection nih.gov
Zn(II) Coordination PolymersFe³⁺, Cr₂O₇²⁻, MnO₄⁻Luminescence QuenchingHigh selectivity and sensitivity acs.org

Role in Corrosion Inhibition Mechanisms (Theoretical and Experimental Investigations)

The efficacy of organic compounds as corrosion inhibitors is largely dependent on their ability to adsorb onto a metal's surface, creating a protective barrier. This adsorption process is influenced by the molecule's electronic structure, the presence of heteroatoms, and the nature of the metal surface. Benzothiazole derivatives, in particular, are recognized as effective corrosion inhibitors for various metals and alloys, primarily due to the presence of nitrogen, sulfur, and in the case of this compound, an oxygen atom. These heteroatoms possess lone pairs of electrons, which facilitate the molecule's adsorption onto the metallic surface. scispace.comrsdjournal.org

Theoretical investigations, primarily employing Density Functional Theory (DFT) and other quantum chemical calculations, are instrumental in elucidating the corrosion inhibition mechanism at a molecular level. scispace.comekb.eg These studies help to correlate the electronic properties of the inhibitor molecule with its performance. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the unoccupied d-orbitals of the metal, enhancing adsorption. Conversely, a lower E_LUMO suggests a higher capacity to accept electrons from the metal. A small energy gap generally implies higher inhibition efficiency. scispace.com

Experimental studies provide tangible evidence of the inhibitor's effectiveness and are used to validate theoretical findings. Common experimental techniques include:

Weight Loss Measurements: This straightforward method involves exposing a metal coupon to a corrosive environment with and without the inhibitor and measuring the difference in weight over time. The inhibition efficiency (IE%) is a key metric derived from this method. scispace.com

Electrochemical Techniques: Potentiodynamic polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for studying corrosion kinetics. rsdjournal.orgekb.eg PDP studies can determine if an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. ekb.eg EIS provides information on the formation of the protective film and the resistance of the metal to charge transfer. rsdjournal.org

Surface Analysis: Techniques like Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), and Atomic Force Microscopy (AFM) are used to examine the morphology of the metal surface, confirming the formation of a protective inhibitor film. scispace.com

Studies on similar benzothiazole derivatives have shown that they act as mixed-type inhibitors, suppressing both anodic and cathodic reactions, and their adsorption typically follows the Langmuir adsorption isotherm. scispace.comekb.eg The presence of the inhibitor generally increases the activation energy of the corrosion process, indicating that it creates a barrier to the corrosion reaction. scispace.com

Table 1: Theoretical and Experimental Corrosion Inhibition Data for Benzothiazole Derivatives

InhibitorMethodologyConcentration (ppm)Inhibition Efficiency (IE%)Adsorption Isotherm
2-Mercaptobenzothiazole (MBTMT)Weight Loss15097.5Langmuir
2-Amino-benzothiazole (CBTMT)Weight Loss15095.8Langmuir
Benzo[d]thiazole Gemini Surfactant (TBC 12)Electrochemical5087-89Langmuir

Applications in Dye Chemistry and Pigment Development

Benzothiazole scaffolds are valuable components in the synthesis of various functional dyes, particularly azo dyes. nih.gov Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most versatile class of synthetic colorants. nih.govjocpr.com The synthesis of these dyes typically involves a two-step process: diazotization and coupling. nih.goviipseries.org

While this compound in its existing form is not a direct precursor for diazotization due to the presence of a hydroxyl group instead of a primary aromatic amine, it can serve as a crucial coupling component. The phenolic hydroxyl group activates the aromatic ring, making it susceptible to electrophilic attack by a diazonium salt.

The general synthetic route would involve:

Diazotization: A primary aromatic amine is treated with a cold solution of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. jocpr.com

Coupling: The resulting diazonium salt solution is then added to an alkaline solution of this compound. The electron-rich phenoxide ion (formed in the alkaline medium) would readily couple with the diazonium ion to form a stable azo dye. jocpr.com

Alternatively, the 2-hydroxy group of this compound could be chemically converted to a 2-amino group, yielding 2-amino-4,6-dibromobenzothiazole. This derivative could then be diazotized and coupled with various aromatic compounds like phenols, naphthols, or aromatic amines to produce a wide array of azo dyes. nih.gov The synthesis of azo dyes from 2-aminothiazole (B372263) derivatives is a well-established method. nih.gov

Table 2: Potential Azo Dyes Derived from Benzothiazole Precursors

Diazonium Component (from)Coupling ComponentResulting Dye ClassPotential Color
Aniline (B41778)This compoundHydroxy Azo DyeYellow-Orange
Sulphanilic acidThis compoundHydroxy Azo DyeOrange-Red
2-Amino-4,6-dibromobenzothiazoleβ-NaphtholAzo DyeRed-Violet
2-Amino-4,6-dibromobenzothiazolePhenolAzo DyeYellow-Orange

Future Research Directions and Outlook

Innovations in Green and Sustainable Synthetic Methodologies for Halogenated Hydroxybenzothiazoles

The development of environmentally benign synthetic routes for halogenated hydroxybenzothiazoles is a paramount goal for future research. Traditional methods often involve harsh reaction conditions, toxic reagents, and metal catalysts, leading to significant environmental concerns and low yields. mdpi.com The focus is now shifting towards green chemistry principles to create more sustainable and efficient processes.

Key areas of innovation include:

Solvent-Free and Catalyst-Free Reactions: Inspired by recent successes in the synthesis of other benzothiazole (B30560) derivatives, researchers are exploring solid-phase, solvent-free reactions. mdpi.com These methods, often utilizing microwave irradiation or solid-supported catalysts like silica-supported sodium hydrogen sulfate, can significantly reduce waste and energy consumption. mdpi.com

Use of Greener Reagents and Catalysts: The exploration of less toxic and more sustainable reagents is crucial. For instance, the use of molecular iodine as a catalyst in solvent-free conditions has shown promise for the synthesis of benzothiazole derivatives. mdpi.com Additionally, employing environmentally friendly catalysts that can be easily recovered and reused is a key objective.

Electrochemical Synthesis: Electrochemical methods offer a clean and efficient alternative for synthesizing benzothiazole derivatives. nih.gov These techniques can often be performed under mild conditions without the need for hazardous oxidizing or reducing agents. nih.gov

Visible-Light-Mediated Synthesis: Leveraging visible light as a renewable energy source for chemical transformations is a rapidly growing field. organic-chemistry.org The development of visible-light-mediated syntheses for halogenated hydroxybenzothiazoles could offer a highly sustainable and atom-economical approach. organic-chemistry.org

Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of 4,6-Dibromo-2-hydroxybenzothiazole is critical for optimizing existing methods and designing new ones. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to unravel these complex processes.

In Situ Spectroscopic Analysis: Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the formation of intermediates and byproducts during a reaction. This data is invaluable for validating proposed mechanistic pathways.

Computational Modeling: Density functional theory (DFT) calculations and other computational methods are powerful tools for investigating reaction energetics, transition state structures, and the influence of substituents on reactivity. nih.gov These theoretical studies can provide insights that are difficult or impossible to obtain through experimental means alone. nih.gov

Photophysical and Electrochemical Studies: For light-driven or electrochemical reactions, detailed photophysical and electrochemical analyses are essential to understand the fundamental processes of light absorption, energy transfer, and electron transfer that drive the chemical transformation. organic-chemistry.org

By integrating these advanced techniques, researchers can gain a comprehensive understanding of the reaction landscape, enabling the rational design of more efficient and selective synthetic strategies.

Exploration of Novel Functionalization and Derivatization Strategies for Enhanced Material Properties

The inherent structure of this compound provides multiple sites for chemical modification, opening up a vast chemical space for the creation of new derivatives with tailored properties. Future efforts will focus on exploring innovative functionalization and derivatization strategies to enhance its performance in various applications. nih.gov

Targeting the Hydroxyl and Amine Groups: The hydroxyl group at the 2-position and the potential for introducing amine functionalities offer prime locations for derivatization. nih.gov These groups can be readily modified to introduce new functional moieties that can impart specific properties, such as enhanced solubility, biological activity, or light-emitting characteristics. nih.gov

Modification of the Benzene (B151609) Ring: The bromine atoms on the benzene ring can be replaced or used as handles for further cross-coupling reactions, allowing for the introduction of a wide range of substituents. This can be used to fine-tune the electronic and steric properties of the molecule.

Polymer-Analogous Transformations: The incorporation of the this compound scaffold into polymers is a promising avenue for creating new materials with unique properties. nih.gov For example, new benzothiazole derivatives of chitosan (B1678972) have been synthesized through electrochemical coupling, demonstrating the potential for creating novel antibacterial materials. nih.gov

Design and Synthesis of Advanced Materials Incorporating the this compound Scaffold for Emerging Technologies

The unique electronic and photophysical properties of the benzothiazole core make this compound a compelling building block for the design and synthesis of advanced materials for a variety of emerging technologies. ossila.com

TechnologyPotential Application of this compound Derivatives
Organic Light-Emitting Diodes (OLEDs) The benzothiazole scaffold is a known component in electroluminescent materials. mdpi.com Derivatives could be designed to exhibit specific emission colors and improved efficiencies.
Organic Photovoltaics (OPVs) Dibromo-substituted benzothiadiazoles are used as building blocks for low band gap polymers in organic solar cells. ossila.com The this compound core could be similarly employed.
Sensors The benzothiazole moiety can be functionalized to create chemosensors that exhibit changes in their fluorescence or color upon binding to specific analytes.
Antimicrobial Coatings Benzothiazole derivatives have demonstrated significant antibacterial activity. nih.gov Incorporating this scaffold into coatings could lead to self-disinfecting surfaces.
Energy Harvesting Composites containing benzothiazole derivatives have been explored for use in triboelectric nanogenerators (TENGs) for harvesting mechanical energy. mdpi.com

Development of Highly Sensitive and Selective Analytical Methodologies

As the use of this compound and its derivatives expands, the need for robust analytical methods for their detection and quantification in various matrices becomes increasingly important. Future research will focus on developing highly sensitive and selective analytical techniques. nih.gov

Advanced Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of benzothiazoles. nih.govresearchgate.net Future method development will aim to improve separation efficiency, reduce analysis time, and lower detection limits. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration and purification of benzothiazoles from complex environmental and biological samples. nih.govresearchgate.net Research will continue to explore new sorbent materials and optimized protocols to enhance recovery and selectivity. nih.gov

Novel Sensor Platforms: The development of novel sensor platforms, such as those based on electrochemical or optical principles, could provide rapid and on-site detection of this compound. These sensors would be particularly valuable for environmental monitoring and process control applications.

The continued exploration of these research avenues will undoubtedly lead to a deeper understanding and broader application of this compound, solidifying its place as a valuable compound in the landscape of modern chemistry and materials science.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dibromo-2-hydroxybenzothiazole
Reactant of Route 2
4,6-Dibromo-2-hydroxybenzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.